Prothiocarb

Descripción general

Descripción

Prothiocarb, known chemically as S-ethyl-N-(3-dimethylaminopropyl) thiocarbamic acid hydrochloride, is a fungicide primarily used to control soil-borne fungal diseases. It is particularly effective against Oomycetes, including species such as Pythium and Phytophthora . This compound was introduced to the market as a systemic fungicide and has been used in various agricultural applications, including the treatment of vegetables, fruits, and ornamentals .

Métodos De Preparación

Prothiocarb can be synthesized through the reaction of ethanethiol with N-(3-dimethylaminopropyl)carbamoyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the process . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Prothiocarb undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: In the presence of water, this compound can hydrolyze to form N-(3-dimethylaminopropyl)carbamothioic acid and ethanethiol.

Substitution: This compound can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.

Major products formed from these reactions include N-(3-dimethylaminopropyl)carbamothioic acid, ethanethiol, and various oxidized derivatives .

Aplicaciones Científicas De Investigación

Agricultural Use

Prothiocarb is predominantly employed in the agricultural sector for its fungicidal properties. It is used to protect crops from various soil-borne fungal infections, thereby enhancing crop yield and quality.

Effectiveness Against Specific Pathogens

- Target Pathogens :

- Phytophthora species

- Pythium species

- Application Methods :

- Soil drench

- Seed treatment

Research Applications

This compound has been extensively studied in various scientific fields, including chemistry and biology.

Chemistry

- Model Compound : this compound serves as a model compound for studying the behavior of thiocarbamates and their interactions with other chemicals, aiding in the development of new fungicides.

Biology

- Fungal Pathogen Studies : Research has focused on its effects on fungal pathogens affecting crops, providing insights into its mode of action and potential improvements in fungicide formulations.

Environmental Studies

Recent studies have explored the biodegradation of this compound in environmental contexts. Microbial communities have been identified that can degrade this compound, contributing to bioremediation efforts.

Medicinal Research

While not commonly used in human medicine, the mechanism of action of this compound has provided valuable insights into the development of antifungal agents. Its study contributes to understanding antifungal resistance and the design of new therapeutic agents.

Data Table: Comparison of this compound with Similar Compounds

| Compound | Chemical Class | Mechanism of Action | Target Organisms | Application Method |

|---|---|---|---|---|

| This compound | Thiocarbamate | Lipid synthesis inhibition; ethyl mercaptan release | Oomycetes | Soil drench, seed treatment |

| Propamocarb | Thiocarbamate | Similar to this compound | Oomycetes | Soil drench |

| Cymoxanil | Fungicide | Inhibits fungal spore germination | Oomycetes | Foliar application |

| Fosetyl-Al | Systemic fungicide | Phospholipid synthesis inhibition | Various fungi | Soil drench |

Case Study 1: Efficacy Against Phytophthora

A study conducted on the effectiveness of this compound against Phytophthora species demonstrated significant reductions in disease incidence when applied as a soil drench. The results indicated a marked improvement in seed emergence rates and overall plant health.

Case Study 2: Biodegradation Research

Research focusing on the biodegradation pathways of this compound revealed specific microbial strains capable of breaking down this compound in contaminated soils. This study highlights the potential for using these microbes in bioremediation strategies to mitigate environmental impacts.

Mecanismo De Acción

Prothiocarb exerts its fungicidal effects through two primary mechanisms:

Lipid Synthesis Inhibition: this compound interferes with the synthesis of lipids, which are essential components of fungal cell membranes.

Release of Ethyl Mercaptan: In some fungal species, this compound releases ethyl mercaptan, a toxic compound that further inhibits fungal growth.

Comparación Con Compuestos Similares

Prothiocarb belongs to the class of thiocarbamate fungicides. Similar compounds include:

Propamocarb: Another thiocarbamate fungicide with a similar mode of action but different chemical structure.

Cymoxanil: A fungicide that also targets Oomycetes but has a different chemical composition and mechanism of action.

Fosetyl-Al: A systemic fungicide with a different mode of action, primarily inhibiting the synthesis of phospholipids.

This compound is unique in its dual mode of action, combining lipid synthesis inhibition with the release of ethyl mercaptan, making it particularly effective against a broad range of fungal pathogens .

Actividad Biológica

Prothiocarb is a thiocarbamate pesticide primarily used for its fungicidal properties. It has gained attention in agricultural practices due to its systemic activity and effectiveness against various plant pathogens. This article discusses the biological activity of this compound, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

This compound functions as a fungicide by inhibiting the growth of fungal pathogens through interference with their metabolic processes. It acts on the lipid synthesis pathway , which is crucial for maintaining cellular integrity in fungi. This inhibition leads to reduced fungal growth and eventual cell death, making it effective against diseases such as Fusarium wilt and Phytophthora infestans .

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against a range of plant pathogens. Below is a summary of its effectiveness based on various studies:

| Pathogen | Disease | Efficacy (%) | Reference |

|---|---|---|---|

| Fusarium oxysporum | Fusarium wilt | 85-95 | |

| Phytophthora infestans | Late blight | 80-90 | |

| Ascochyta spp. | Leaf spots | 75-85 | |

| Cercospora spp. | Leaf spots | 70-80 |

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound in real-world agricultural settings:

- Potato Late Blight Control : A study conducted at Wageningen University evaluated this compound's performance against late blight caused by Phytophthora infestans. The results showed that this compound significantly reduced the incidence of the disease compared to untreated controls, demonstrating its effectiveness in field conditions .

- Fusarium Wilt in Watermelon : Trials indicated that this compound applied as a soil drench provided excellent control over Fusarium oxysporum in watermelon crops. In treated plots, only 20% of plants exhibited wilt symptoms compared to 78% in untreated plots .

- Resistance Management : this compound has been identified as an important tool in resistance management strategies due to its unique binding site on the CYP51 enzyme, which differs from other fungicides in the same class. This characteristic helps prevent the development of resistance among fungal populations .

Research Findings

Recent research has focused on understanding this compound's broader biological activities beyond fungicidal effects:

- Toxicological Studies : this compound exhibits moderate toxicity with an oral LD50 ranging from 500 to 2000 mg/kg, indicating careful handling is necessary for agricultural workers .

- Impact on Non-target Organisms : Studies have shown that while this compound effectively targets fungal pathogens, it may also affect beneficial microorganisms in the soil ecosystem, necessitating further research into its environmental impact .

Propiedades

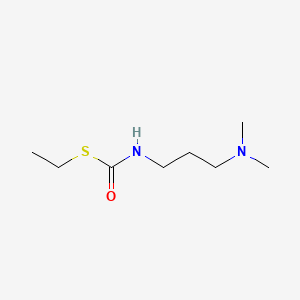

IUPAC Name |

S-ethyl N-[3-(dimethylamino)propyl]carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2OS/c1-4-12-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRBXJLFCBCKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19622-19-6 (hydrochloride) | |

| Record name | Prothiocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058012 | |

| Record name | Prothiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19622-08-3 | |

| Record name | N-(γ-Dimethylaminopropyl)thiocarbamic acid S-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19622-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothiocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROTHIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FS76HFF04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.